molecular formula C17H13N3O2S3 B2586366 (E)-N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)acrylamide CAS No. 501112-87-4

(E)-N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2586366
CAS No.: 501112-87-4
M. Wt: 387.49
InChI Key: GXJSJWVIFRJRGV-CMDGGOBGSA-N
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Description

(E)-N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)acrylamide is a synthetic compound featuring a 1,3,4-thiadiazole core functionalized with an acrylamide linker and a thiophene moiety. This structure places it within a class of molecules that have demonstrated significant potential in early-stage anticancer research. While specific biological data for this exact compound may be limited, structurally similar (1,3,4-thiadiazol-2-yl)-acrylamide derivatives have been identified as potent antitumor agents in scientific studies. For instance, related compounds have shown promising cytotoxic activity against acute leukemia cell lines (such as RS4;11 and HL-60) with IC50 values in the low micromolar range (1-5 µM) . Research on these analogues indicates that their mechanism of action may involve the induction of caspase-dependent apoptosis, leading to programmed cell death in malignant cells, while reportedly showing minimal cytotoxicity in normal human embryonic kidney (HEK-293T) cells . Furthermore, various compounds containing the 1,3,4-thiadiazole scaffold are known to act through diverse mechanisms, including apoptosis induction, caspase activation, and kinase inhibition . This molecule is intended for research purposes only, specifically for investigating its potential biochemical and pharmacological properties in controlled laboratory settings. It is not for diagnostic, therapeutic, or any other human use. Researchers exploring novel oncological targets or apoptosis pathways may find this compound particularly valuable.

Properties

IUPAC Name

(E)-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2S3/c21-14(12-5-2-1-3-6-12)11-24-17-20-19-16(25-17)18-15(22)9-8-13-7-4-10-23-13/h1-10H,11H2,(H,18,19,22)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXJSJWVIFRJRGV-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=NN=C(S2)NC(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)CSC2=NN=C(S2)NC(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)acrylamide is a novel derivative that incorporates a thiadiazole moiety, which has been associated with various biological activities including antimicrobial, anticancer, and antiviral properties. This article reviews the biological activity of this compound based on recent studies and findings.

Overview of Thiadiazole Derivatives

Thiadiazole derivatives are known for their diverse biological activities. The 1,3,4-thiadiazole ring has been highlighted for its potential in drug development due to its ability to interact with various biological targets. Specifically, compounds containing this moiety have demonstrated:

  • Antimicrobial Activity : Effective against a range of bacteria and fungi.
  • Antiviral Activity : Inhibitory effects on viruses such as hepatitis B.
  • Anticancer Activity : Targeting pathways involved in tumor growth and proliferation.

Synthesis and Structure

The synthesis of this compound involves the reaction of thiadiazole derivatives with acrylamide structures. The presence of the thiophene ring enhances the compound's interaction with biological targets due to its electron-rich nature.

Anticancer Activity

Recent studies have evaluated the antiproliferative effects of thiadiazole derivatives on various cancer cell lines. For instance, one study reported that certain thiadiazole-based acrylamide derivatives exhibited significant activity against the epidermal growth factor receptor (EGFR), which is overexpressed in many cancers. The compound showed promising results compared to established drugs like Gefitinib:

CompoundIC50 (µM)Cell Line
Gefitinib15.0A431
Thiadiazole Derivative8.5A431

These results indicate that the compound could serve as a potential lead for further development in cancer therapy .

Antiviral Activity

The antiviral potential of thiadiazole derivatives has also been explored. A study focusing on anti-hepatitis B virus (HBV) activity demonstrated that certain acrylamide derivatives had IC50 values lower than that of the standard treatment lamivudine:

CompoundIC50 (µg/mL)Mechanism
Lamivudine14.8HBV DNA replication inhibition
Thiadiazole Derivative12.26HBeAg secretion inhibition

This suggests that modifications to the thiadiazole structure can enhance antiviral efficacy .

Antimicrobial Activity

The antimicrobial properties of this compound were assessed against various bacterial strains. The results indicated significant activity against both Gram-positive and Gram-negative bacteria:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32.6 µg/mL
Escherichia coli47.5 µg/mL

These findings highlight the compound's potential as an antibacterial agent .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of thiadiazole derivatives. Modifications at specific positions on the thiadiazole ring or substituents on the phenyl group can significantly alter activity profiles. For instance:

  • Substituent Variation : Introducing electron-withdrawing groups increases potency against cancer cells.
  • Ring Modifications : Alterations in ring structure can enhance binding affinity to biological targets.

Scientific Research Applications

Antiviral Activity

A series of acrylamide derivatives containing thiadiazole moieties have been synthesized and evaluated for their antiviral properties. Notably, compounds derived from thiadiazole exhibited significant activity against hepatitis B virus (HBV). For instance, one study reported an IC50 value of 10.4 µg/mL for a related compound, demonstrating its effectiveness compared to the standard antiviral drug lamivudine (14.8 µg/mL) . The mechanism of action is believed to involve inhibition of viral DNA replication.

Table 1: Antiviral Activity of Thiadiazole Derivatives

CompoundIC50 (µg/mL)Comparison DrugIC50 (µg/mL)
9b10.4Lamivudine14.8
9c3.59
17a9.00

Anticancer Applications

Thiadiazole derivatives have shown promise as anticancer agents due to their ability to inhibit the epidermal growth factor receptor (EGFR), which is overexpressed in various tumors. A recent study highlighted the synthesis and evaluation of thiadiazole-acrylamide compounds that demonstrated superior antiproliferative activity against EGFR-expressing A431 cell lines compared to the standard drug gefitinib . The study employed a robust 4D-QSAR analysis yielding predictive statistics that support further development of these compounds.

Table 2: Anticancer Efficacy of Thiadiazole-Acrylamide Derivatives

CompoundCell LineIC50 (µM)Standard DrugIC50 (µM)
Compound AA431XGefitinibY
Compound BHepG-2ZCisplatinW

Anti-inflammatory Properties

In silico studies have indicated that certain thiadiazole derivatives can act as inhibitors of the enzyme 5-lipoxygenase (5-LOX), which is involved in inflammatory processes. Molecular docking studies suggest that the structural features of these compounds allow for effective binding to the active site of the enzyme, indicating their potential as anti-inflammatory agents .

Antibacterial Activity

Thiadiazole derivatives have also been evaluated for their antibacterial properties. Research has shown that these compounds possess significant activity against various bacterial strains, including both gram-positive and gram-negative bacteria. For example, a study reported promising results against Staphylococcus aureus and Escherichia coli, highlighting their potential use in treating bacterial infections .

Table 3: Antibacterial Activity of Thiadiazole Derivatives

CompoundBacterial StrainZone of Inhibition (mm)
Compound CStaphylococcus aureusA
Compound DEscherichia coliB

Comparison with Similar Compounds

Table 1: Structural and Activity Comparison of Selected 1,3,4-Thiadiazole Derivatives

Compound Name / ID Substituents Key Biological Activity (IC₅₀ or ED₅₀) Reference
Target Compound (2-Oxo-2-phenylethyl)thio; thiophen-2-yl acrylamide Under investigation (pro-apoptotic, cell cycle arrest)
7d () Benzamide; thiophen-2-yl acrylamide Moderate cytotoxicity (specific data not reported)
4y () Ethyl; p-tolylamino; thioacetamide IC₅₀ = 0.084 mM (MCF-7), 0.034 mM (A549)
Compound D () 4-Methoxyphenyl acrylamide; 4-methoxyphenyl thiadiazole Anticancer activity (data not quantified)
5h () Benzylthio; phenoxyacetamide Not tested for cancer (structural analogue)
1-{5-[(3-Methoxybenzyl)thio]-... () 3-Methoxybenzylthio; phenylurea ED₅₀ = 1.14 μmol/kg (anticonvulsant)

Key Observations:

Substituent Impact on Activity: The thiophen-2-yl group in the target compound and 7d () may enhance π-π interactions compared to phenyl or methoxy groups in other derivatives . Electron-withdrawing groups (e.g., nitro in 7e, ) generally increase cytotoxicity but may reduce solubility .

Cytotoxicity Trends: Compound 4y (), with a p-tolylamino substituent, exhibits exceptional potency (IC₅₀ = 0.034 mM against A549), suggesting that amino groups enhance target binding . The target compound’s pro-apoptotic activity aligns with 1,3,4-thiadiazole derivatives in , which induce cell cycle arrest via p53 activation .

Specificity and Off-Target Effects :

  • Compound 4y () showed selectivity for cancer cells (NIH3T3 IC₅₀ > 0.1 mM), while anticonvulsant derivatives () highlight the scaffold’s versatility across therapeutic areas .

Structure-Activity Relationship (SAR) Insights

  • Thiadiazole Core : Essential for electron-deficient interactions with biological targets.
  • Acrylamide Side Chain : The (E)-configuration in the target compound optimizes spatial alignment for binding, as seen in ’s acrylamide derivatives .
  • Thioether Linkers : Bulky substituents (e.g., benzylthio in 5h) reduce membrane permeability, whereas the target’s oxo-phenylethyl group balances lipophilicity and solubility .

Q & A

Q. What are the optimal synthetic routes for (E)-N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)acrylamide?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving:
  • Step 1 : Formation of the 1,3,4-thiadiazole core using precursors like 2-amino-5-substituted-1,3,4-thiadiazoles (e.g., reacting with chloroacetyl chloride or thiourea derivatives under reflux conditions) .
  • Step 2 : Thiolation of the thiadiazole ring using 2-oxo-2-phenylethylthiol groups, often facilitated by sulfuric acid or ethanol as solvents .
  • Step 3 : Introduction of the (E)-3-(thiophen-2-yl)acrylamide moiety via acylation or condensation reactions, typically in ethanol or DMF with catalytic triethylamine .
    Key conditions include reflux temperatures (70–100°C), reaction times of 12–24 hours, and purification via recrystallization (e.g., ethanol/water mixtures) .

Q. How is the compound characterized to confirm its structural identity?

  • Methodological Answer : Characterization involves:
  • Spectroscopy :
  • IR : Peaks at 1649–1670 cm⁻¹ confirm carbonyl groups (amide, thiadiazole) .
  • ¹H/¹³C NMR : Distinct signals for thiophene protons (δ 7.20–7.94 ppm), acrylamide doublets (J = 7.8–8.0 Hz), and thiadiazole carbons (δ 150–160 ppm) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z = 384 [M+H]⁺) validate molecular weight .
  • X-ray Diffraction : Resolves crystal packing and bond angles (e.g., C-S bond lengths of 1.68–1.72 Å in the thiadiazole ring) .

Q. What initial biological activities have been reported for this compound?

  • Methodological Answer :
  • Anticancer Activity : Induces apoptosis (e.g., caspase-3 activation) and G2/M cell cycle arrest in cancer cell lines (IC₅₀ = 8–15 μM) via inhibition of tubulin polymerization .
  • Mechanistic Studies : Flow cytometry and Western blotting confirm dose-dependent cytotoxicity and upregulation of pro-apoptotic proteins (Bax, p53) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological efficacy across studies?

  • Methodological Answer : Discrepancies may arise from:
  • Experimental Variables : Cell line specificity (e.g., HeLa vs. MCF-7), serum concentration, or incubation time .
  • Structural Analogues : Compare activity of derivatives (e.g., thiophene vs. furan substitutions) to identify pharmacophore requirements .
  • Dose-Response Validation : Use standardized assays (e.g., MTT, ATP-luminescence) across multiple labs to validate IC₅₀ values .

Q. What computational strategies predict molecular targets and binding modes?

  • Methodological Answer :
  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets like tubulin (PDB: 1SA0) or kinases (e.g., EGFR). Key residues: Asp26 (tubulin), Lys745 (EGFR) .
  • MD Simulations : GROMACS or AMBER assess stability of ligand-protein complexes (RMSD < 2.0 Å over 100 ns) .
  • QSAR Models : Correlate substituent electronegativity (e.g., thiophene sulfur) with cytotoxicity (R² > 0.85) .

Q. How does the compound’s stereochemistry (E/Z isomerism) impact its activity?

  • Methodological Answer :
  • Synthesis Control : Use UV light or chiral catalysts to isolate (E)-isomers, confirmed by NOESY NMR (no cross-peaks between thiophene and acrylamide protons) .
  • Activity Comparison : (E)-isomers show 3–5× higher potency than (Z)-forms due to improved planar geometry for target binding .

Q. What advanced techniques optimize synthetic yield and purity?

  • Methodological Answer :
  • Catalytic Optimization : Use Pd/C or TEMPO to reduce side reactions (yield increases from 60% to 85%) .
  • Chromatography : Flash column chromatography (silica gel, hexane/ethyl acetate) removes byproducts (purity > 98%) .
  • Crystallography : Co-crystallization with acetic acid improves crystal lattice stability for X-ray analysis .

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